[13-(2,4-dicarboxyphenyl)-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine
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Overview
Description
The compound [13-(2,4-dicarboxyphenyl)-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[128003,1205,10016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine is a complex organic molecule with a unique structure This compound is characterized by its multiple functional groups, including carboxylic acids, sulfonates, and azoniapentacyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core pentacyclic structure, followed by the introduction of functional groups such as carboxylic acids and sulfonates. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of carboxylic acid groups allows for oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert carboxylic acids to alcohols or alkanes.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, replacing the sulfonate with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acids can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar functional groups, used in the production of high-performance polymers.
Noble Gas Compounds: Although chemically different, these compounds share the characteristic of having unique and complex structures.
Uniqueness
The uniqueness of [13-(2,4-dicarboxyphenyl)-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[128003,1205,10
Properties
Molecular Formula |
C47H64N4O11S2 |
---|---|
Molecular Weight |
925.2 g/mol |
IUPAC Name |
[13-(2,4-dicarboxyphenyl)-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C35H34N2O11S2.2C6H15N/c1-34(2)14-19(16-49(42,43)44)22-10-25-29(12-27(22)36(34)5)48-30-13-28-23(20(17-50(45,46)47)15-35(3,4)37(28)6)11-26(30)31(25)21-8-7-18(32(38)39)9-24(21)33(40)41;2*1-4-7(5-2)6-3/h7-15H,16-17H2,1-6H3,(H3-,38,39,40,41,42,43,44,45,46,47);2*4-6H2,1-3H3 |
InChI Key |
HVIUCQATZFBKFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)O)C(=O)O)CS(=O)(=O)O)(C)C)C)CS(=O)(=O)[O-])C |
Origin of Product |
United States |
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